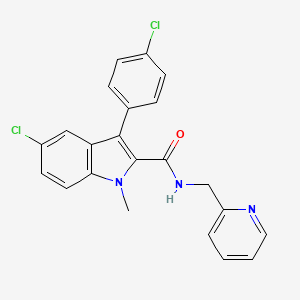![molecular formula C30H33FN4O5S2 B10874661 1-Cyclopropyl-6-fluoro-7-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10874661.png)
1-Cyclopropyl-6-fluoro-7-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-6-Fluor-7-(4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist eine komplexe organische Verbindung, die zur Klasse der Chinolon-Antibiotika gehört. Diese Verbindung ist bekannt für ihre breite antimikrobielle Aktivität und wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Cyclopropyl-6-Fluor-7-(4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure umfasst mehrere Schritte. Eines der Schlüsselintermediate in der Synthese ist Ethyl-2,4-dichlor-5-fluorbenzoylacetat . Die Synthese umfasst typischerweise die folgenden Schritte:
Cyclopropylierung: Einführung der Cyclopropylgruppe.
Fluorierung: Einführung des Fluoratoms.
Piperazinderivatisierung: Anbindung des Piperazinrestes.
Thioamidbildung: Einführung des Thiophenrings und Bildung der Thioamidbindung.
Carboxylierung: Einführung der Carbonsäuregruppe.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise:
Batchreaktoren: Für kontrollierte Reaktionsbedingungen.
Durchflussreaktoren: Für die großtechnische Produktion.
Reinigung: Mittels Verfahren wie Kristallisation, Chromatographie und Umkristallisation.
Chemische Reaktionsanalyse
Reaktionstypen: 1-Cyclopropyl-6-Fluor-7-(4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung von funktionellen Gruppen in höhere Oxidationsstufen.
Reduktion: Umsetzung von funktionellen Gruppen in niedrigere Oxidationsstufen.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Hydrolyse: Abbau der Verbindung in Gegenwart von Wasser.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nukleophile.
Hydrolysebedingungen: Saure oder basische Bedingungen.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den eingesetzten Reagenzien ab. So kann Oxidation zu Chinolonderivaten führen, während Reduktion zu Hydrochinolonderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-6-Fluor-7-(4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese anderer komplexer Moleküle verwendet.
Biologie: Auf ihre antibakteriellen Eigenschaften und ihren Wirkmechanismus untersucht.
Medizin: Zur Entwicklung neuer Antibiotika und zur Behandlung bakterieller Infektionen eingesetzt.
Industrie: Bei der Produktion von Pharmazeutika und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Cyclopropyl-6-Fluor-7-(4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure beinhaltet die Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV . Diese Enzyme sind für die bakterielle DNA-Replikation, Transkription und Reparatur unerlässlich. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod.
Ähnliche Verbindungen:
Ciprofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit ähnlichem Wirkmechanismus.
Levofloxacin: Ein Fluorchinolon-Antibiotikum mit einem breiteren Wirkungsspektrum.
Moxifloxacin: Ein Fluorchinolon-Antibiotikum mit verbesserter Aktivität gegen grampositive Bakterien.
Einzigartigkeit: 1-Cyclopropyl-6-Fluor-7-(4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die im Vergleich zu anderen Fluorchinolonen ein eindeutiges Spektrum an antimikrobieller Aktivität und pharmakokinetischen Eigenschaften bietet.
Analyse Chemischer Reaktionen
Types of Reactions
1-CYCLOPROPYL-6-FLUORO-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require catalysts to increase reaction rates .
Major Products
The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties. These derivatives can be further tested for their efficacy against different bacterial strains .
Wissenschaftliche Forschungsanwendungen
1-CYCLOPROPYL-6-FLUORO-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing new quinolone derivatives.
Biology: Studied for its interactions with bacterial enzymes and potential as an antibacterial agent.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial drugs and formulations
Wirkmechanismus
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
1-CYCLOPROPYL-6-FLUORO-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its complex structure, which allows for specific interactions with bacterial enzymes. This specificity can lead to reduced resistance development compared to other quinolones .
Eigenschaften
Molekularformel |
C30H33FN4O5S2 |
|---|---|
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-7-[4-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C30H33FN4O5S2/c1-40-29(39)25-18-6-4-2-3-5-7-24(18)42-27(25)32-30(41)34-12-10-33(11-13-34)23-15-22-19(14-21(23)31)26(36)20(28(37)38)16-35(22)17-8-9-17/h14-17H,2-13H2,1H3,(H,32,41)(H,37,38) |
InChI-Schlüssel |
JJLGCHHYOKHUNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine](/img/structure/B10874578.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methylbenzamide](/img/structure/B10874581.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B10874585.png)
![N-(naphthalen-1-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10874592.png)
![N-cyclohexyl-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10874615.png)
![N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10874618.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl furan-2-carboxylate](/img/structure/B10874624.png)
![3,3,11-trimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874638.png)
![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10874639.png)
![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B10874642.png)
![N'-(4-butylphenyl)-N-(3,4-dimethoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B10874649.png)

![11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10874654.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10874657.png)
